3,6-Dichloro-2-fluorobenzenesulfonyl chloride
Overview
Description
3,6-Dichloro-2-fluorobenzenesulfonyl chloride is a chemical compound with the molecular weight of 263.5 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C6H2Cl3FO2S/c7-3-1-2-4(8)6(5(3)10)13(9,11)12/h1-2H .Physical and Chemical Properties Analysis
This compound is a liquid at ambient temperature . It has a molecular weight of 263.5 .Scientific Research Applications
Activation of Polymeric Carriers
A study by Chang et al. (1992) highlights the use of a similar compound, 4-fluorobenzenesulfonyl chloride, for activating hydroxyl groups in polymeric carriers. This activation facilitates the covalent attachment of biologicals to various solid supports, such as functionalized polystyrene microspheres and Sepharose beads, enhancing their functionality in therapeutic applications, such as bioselective separation of lymphocyte subsets and tumor cells from bone marrow (Chang, Gee, Smith, & Lake, 1992).
Synthesis of Key Intermediates for Pesticides
Du et al. (2005) describe the synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, which is utilized in producing key intermediates for the preparation of pesticides, including herbicidal j7uthiacet-methyL This demonstrates the role of sulfonyl chlorides in the synthesis of agriculturally significant compounds (Du, Chen, Zheng, & Xu, 2005).
Formation of 1,2,4-Benzothiadiazine-1,1-Dioxides
Cherepakha et al. (2011) report the condensation of o-halo-substituted benzenesulfonyl chlorides with 2-aminopyridines, leading to the formation of 1,2,4-benzothiadiazine-1,1-dioxides. This synthesis, facilitated by the reactivity of fluorobenzenesulfonyl chlorides, indicates its potential in creating specific chemical structures under mild conditions (Cherepakha, Kovtunenko, Tolmachev, & Lukin, 2011).
Photocatalytic Reactions
Tang and Dolbier (2015) explore the use of fluoroalkylsulfonyl chlorides, including compounds like 3,6-Dichloro-2-fluorobenzenesulfonyl chloride, in photocatalytic reactions. They demonstrate the addition of fluoroalkyl groups to electron-deficient carbonyl compounds using photochemical conditions, illustrating the compound's role in facilitating diverse functionalization in organic synthesis (Tang & Dolbier, 2015).
Mechanism of Action
Mode of Action
Sulfonyl chlorides, including 3,6-Dichloro-2-fluorobenzenesulfonyl chloride, are reactive electrophiles. They can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamides, sulfonic esters, and other compounds .
Action Environment
Environmental factors such as pH, temperature, and the presence of nucleophiles can significantly influence the reactivity and stability of this compound . For instance, it is known to react with water to produce toxic gases , indicating that it should be handled under anhydrous conditions.
Properties
IUPAC Name |
3,6-dichloro-2-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3FO2S/c7-3-1-2-4(8)6(5(3)10)13(9,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLCGJUQNLZYNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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